molecular formula C14H10Cl2FNO B5812951 2,5-dichloro-N-(4-fluorobenzyl)benzamide

2,5-dichloro-N-(4-fluorobenzyl)benzamide

Cat. No.: B5812951
M. Wt: 298.1 g/mol
InChI Key: ZDWMABPQMNQPRG-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(4-fluorobenzyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are aromatic compounds containing an amide group attached to a benzene ring. This particular compound is characterized by the presence of two chlorine atoms at the 2 and 5 positions and a fluorobenzyl group attached to the nitrogen atom of the amide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2,5-dichloro-N-(4-fluorobenzyl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 4-fluorobenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

2,5-dichloro-N-(4-fluorobenzyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzamide derivatives with different oxidation states.

    Reduction Reactions: The amide group can be reduced to form amines using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,5-dichloro-N-(4-fluorobenzyl)benzamide is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(4-fluorobenzyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2,5-dichloro-N-(4-fluorobenzyl)benzamide can be compared with other similar compounds, such as:

    2,4-dichloro-N-(4-fluorobenzyl)benzamide: This compound has chlorine atoms at the 2 and 4 positions instead of the 2 and 5 positions.

    2,5-dichloro-N-(3,5-dibromo-4-hydroxyphenyl)benzamide: This compound has additional bromine and hydroxyl groups on the benzene ring.

    N-(2,4-difluorophenyl)-2-fluorobenzamide: This compound has fluorine atoms at the 2 and 4 positions of the benzene ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2,5-dichloro-N-[(4-fluorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2FNO/c15-10-3-6-13(16)12(7-10)14(19)18-8-9-1-4-11(17)5-2-9/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWMABPQMNQPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=C(C=CC(=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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